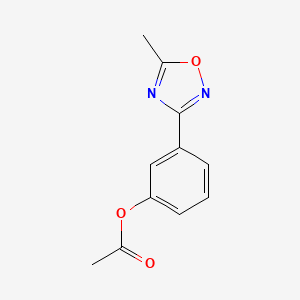
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl acetate
Cat. No. B8395575
M. Wt: 218.21 g/mol
InChI Key: OAIRWTWVBFRPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569285B2
Procedure details


A solution of 8.55 g (39.18 mmol) of the product obtained in Step C above in 120 ml of 1N HCl solution is heated at reflux for 90 minutes and is then left at ambient temperature overnight, with stirring. The precipitate is filtered off to yield the title product.


Name
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[N:15]=[C:14]([CH3:16])[O:13][N:12]=2)[CH:6]=1)(=O)C>Cl>[CH3:16][C:14]1[O:13][N:12]=[C:11]([C:7]2[CH:6]=[C:5]([OH:4])[CH:10]=[CH:9][CH:8]=2)[N:15]=1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 90 minutes
|
|
Duration
|
90 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
